N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 923107-16-8
VCID: VC5286450
InChI: InChI=1S/C18H17N3O4S/c1-24-14-6-3-2-5-12(14)10-19-16(22)9-13-11-26-18(20-13)21-17(23)15-7-4-8-25-15/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,21,23)
SMILES: COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3
Molecular Formula: C18H17N3O4S
Molecular Weight: 371.41

N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

CAS No.: 923107-16-8

Cat. No.: VC5286450

Molecular Formula: C18H17N3O4S

Molecular Weight: 371.41

* For research use only. Not for human or veterinary use.

N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide - 923107-16-8

Specification

CAS No. 923107-16-8
Molecular Formula C18H17N3O4S
Molecular Weight 371.41
IUPAC Name N-[4-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Standard InChI InChI=1S/C18H17N3O4S/c1-24-14-6-3-2-5-12(14)10-19-16(22)9-13-11-26-18(20-13)21-17(23)15-7-4-8-25-15/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,21,23)
Standard InChI Key GZHMLCMQMAWCKH-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3

Introduction

Structural and Molecular Characteristics

Chemical Identity

N-(4-(2-((2-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide features a thiazole core substituted with a furan-2-carboxamide group and a methoxybenzyl-acetamide side chain. Its molecular formula, C₁₈H₁₇N₃O₄S, corresponds to a molecular weight of 371.41 g/mol. Key structural components include:

  • Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms, known to enhance bioavailability and membrane permeability.

  • Furan-2-carboxamide: A bicyclic oxygen-containing moiety that contributes to electronic interactions with biological targets.

  • 2-Methoxybenzyl group: A substituted benzyl group providing steric bulk and modulating electronic properties via the methoxy substituent.

Table 1: Molecular Properties

PropertyValue
CAS Registry Number923107-16-8
Molecular FormulaC₁₈H₁₇N₃O₄S
Molecular Weight371.41 g/mol
IUPAC NameN-[4-(2-[(2-Methoxybenzyl)amino]-2-oxoethyl)-1,3-thiazol-2-yl]furan-2-carboxamide

Spectroscopic Characterization

Synthesis and purity validation rely on advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra typically reveal aromatic protons in the δ 6.5–8.2 ppm range, with distinct signals for the methoxy group (δ ~3.8 ppm) and amide NH protons (δ ~10.2 ppm).

  • Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak at m/z 371.41 (M⁺), with fragmentation patterns consistent with thiazole and furan cleavage.

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a multi-step protocol, as outlined below:

Step 1: Thiazole Core Formation
Reaction of 2-aminothiazole precursors with bromoacetyl bromide under basic conditions yields the 4-(2-bromoethyl)thiazole intermediate.

Step 2: Methoxybenzyl-Acetamide Coupling
The bromoethyl group undergoes nucleophilic substitution with 2-methoxybenzylamine, forming the acetamide side chain. Reaction conditions typically involve refluxing in dimethylformamide (DMF) at 80–100°C for 6–8 hours.

Step 3: Furan-2-carboxamide Attachment
Carbodiimide-mediated coupling (e.g., EDC/HOBt) links the furan-2-carboxylic acid to the thiazole amine, completed in anhydrous dichloromethane at room temperature.

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield (%)
1Bromoacetyl bromide, K₂CO₃, DMF65–70
22-Methoxybenzylamine, DMF, 80°C75–80
3EDC/HOBt, DCM, rt60–65

Purification and Analytical Validation

  • Chromatography: Flash chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.

  • HPLC: Reverse-phase C18 columns (MeOH/H₂O, 70:30) confirm purity, with retention times ~12.3 minutes.

Biological Activities and Mechanisms

Anticancer Activity

Thiazole derivatives are known to induce apoptosis in cancer cells by:

  • BCL-2 Protein Modulation: Downregulation of anti-apoptotic BCL-2, promoting mitochondrial cytochrome c release.

  • Topoisomerase Inhibition: Intercalation with DNA-topoisomerase II complexes, preventing re-ligation during replication.

Table 3: Comparative Cytotoxicity of Thiazole Analogs

CompoundIC₅₀ (μM)Cell Line
Methoxybenzyl-thiazole12.4MCF-7 (Breast)
Chlorobenzyl-thiazole8.7A549 (Lung)

Structure-Activity Relationship (SAR)

Role of the Methoxy Group

The 2-methoxy substituent on the benzyl group enhances:

  • Lipophilicity: LogP increases by ~0.5 units compared to unsubstituted analogs, improving membrane penetration.

  • Electron Donation: Resonance effects stabilize charge-transfer interactions with enzymatic targets.

Thiazole-Furan Synergy

  • π-π Stacking: The planar furan ring facilitates stacking with aromatic residues in enzyme active sites.

  • Hydrogen Bonding: The carboxamide group acts as a hydrogen bond donor/acceptor, critical for target affinity.

Future Research Directions

In Vivo Pharmacokinetics

  • Absorption/Distribution: Predictive models indicate moderate oral bioavailability (~40%) due to first-pass metabolism.

  • Metabolic Stability: Cytochrome P450 screening (e.g., CYP3A4) is required to assess potential drug-drug interactions.

Targeted Drug Delivery

Encapsulation in lipid nanoparticles or functionalization with tumor-homing peptides (e.g., RGD motifs) could enhance therapeutic specificity.

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